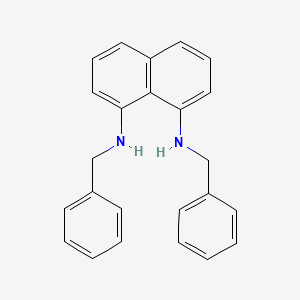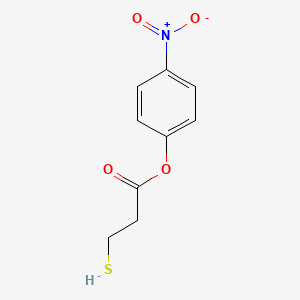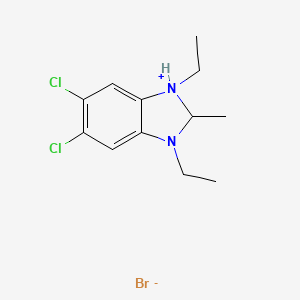
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound is characterized by the presence of two chlorine atoms, two ethyl groups, and a methyl group attached to the benzimidazole ring, along with a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of 5,6-dichloro-1,3-diethyl-2-methylbenzimidazole with a suitable brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be considered to enhance production efficiency.
化学反应分析
Types of Reactions
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives. Substitution reactions can result in a variety of functionalized benzimidazole compounds .
科学研究应用
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to DNA or proteins, leading to alterations in cellular functions and processes. Further research is needed to elucidate the exact molecular mechanisms involved .
相似化合物的比较
Similar Compounds
5,6-Dichloro-1,3-diethyl-2-methyl-3H-benzimidazol-1-ium iodide: This compound is similar in structure but contains an iodide ion instead of a bromide ion.
5,6-Dichloro-1,3-diethyl-2-methylbenzimidazole: This compound lacks the bromide ion and is not in the ionic form.
Uniqueness
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of functional groups and ionic nature. The presence of the bromide ion may influence its solubility, reactivity, and biological activity compared to similar non-ionic compounds .
属性
CAS 编号 |
112094-18-5 |
|---|---|
分子式 |
C12H17BrCl2N2 |
分子量 |
340.08 g/mol |
IUPAC 名称 |
5,6-dichloro-1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C12H16Cl2N2.BrH/c1-4-15-8(3)16(5-2)12-7-10(14)9(13)6-11(12)15;/h6-8H,4-5H2,1-3H3;1H |
InChI 键 |
MSZPBGKVPQJISH-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1C(N(C2=CC(=C(C=C21)Cl)Cl)CC)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




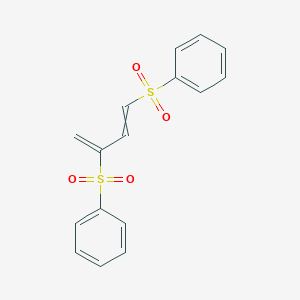
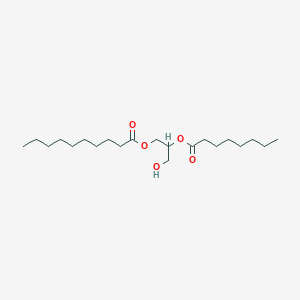
![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
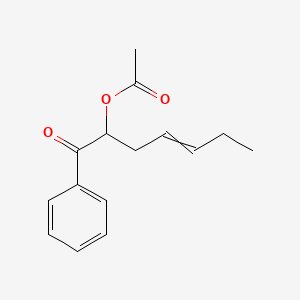
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)

![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
